An In-depth Technical Guide to N-Butylmaleimide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N-Butylmaleimide: Chemical Properties, Structure, and Applications
Abstract
N-Butylmaleimide is a versatile N-substituted maleimide that serves as a crucial building block in polymer science and a valuable reagent in bioconjugation and drug development. Its reactivity, driven by the electrophilic carbon-carbon double bond within the maleimide ring, allows for a range of chemical transformations, most notably Michael additions and polymerizations. This guide provides a comprehensive technical overview of the chemical and physical properties, molecular structure, synthesis, and key reactions of N-Butylmaleimide. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of N-Butylmaleimide
N-substituted maleimides are a class of organic compounds that have garnered significant interest due to their wide-ranging applications.[1] N-Butylmaleimide, in particular, offers a desirable balance of reactivity and physical properties, making it a valuable intermediate in various fields. The butyl group imparts increased hydrophobicity compared to smaller N-alkylmaleimides, influencing its solubility and interaction with other molecules.
The core utility of N-Butylmaleimide stems from the reactivity of the maleimide functional group. This five-membered dicarboximide ring contains an electron-deficient double bond, rendering it a potent Michael acceptor.[2] This inherent reactivity is harnessed in two primary areas:
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Polymer Chemistry: N-Butylmaleimide can undergo both homo- and copolymerization to produce polymers with enhanced thermal stability and specific functionalities.[3][4]
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Bioconjugation and Drug Development: The high selectivity of the maleimide group towards thiol (sulfhydryl) groups of cysteine residues in proteins forms the basis of its widespread use in creating stable bioconjugates.[] This is a cornerstone of modern drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs).[6]
This guide will delve into the fundamental chemical properties and structural aspects of N-Butylmaleimide, providing a robust foundation for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Butylmaleimide is essential for its handling, application in reactions, and the characterization of its products.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₂ | [7] |
| Molecular Weight | 153.18 g/mol | [7] |
| CAS Number | 2973-09-3 | [7] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Boiling Point | 97-99 °C at 8 Torr | [8] |
| Melting Point | 83-85 °C | [8] |
| Density | 1.059 g/mL at 25 °C | [9] |
| Solubility | Soluble in organic solvents such as acetone and chloroform; limited solubility in water. | [3] |
Table 1: Key Chemical and Physical Properties of N-Butylmaleimide
Molecular Structure and Spectroscopic Characterization
The molecular structure of N-Butylmaleimide is characterized by the planar maleimide ring attached to a flexible n-butyl chain. This structure gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-Butylmaleimide. The key chemical shifts in ¹H and ¹³C NMR are summarized below.
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Maleimide Protons | 6.66 | s | 2H | CH=CH |
| N-Methylene Protons | 3.51 | m | 2H | N-CH₂ |
| Methylene Protons | 1.57 | m | 2H | N-CH₂-CH₂ |
| Methylene Protons | 1.30 | m | 2H | N-(CH₂)₂-CH₂ |
| Methyl Protons | 0.92 | t | 3H | CH₃ |
Table 2: ¹H NMR Spectral Data for N-Butylmaleimide.[]
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl Carbons | 170.8 | C=O |
| Olefinic Carbons | 133.9 | CH=CH |
| N-Methylene Carbon | 42.9 | N-CH₂ |
| Methylene Carbon | 20.0 | N-CH₂-CH₂ |
| Methylene Carbon | - | N-(CH₂)₂-CH₂ |
| Methyl Carbon | - | CH₃ |
Table 3: ¹³C NMR Spectral Data for N-Butylmaleimide.[] (Note: Some values were not explicitly provided in the source).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-Butylmaleimide is characterized by several key absorption bands that correspond to the vibrations of its functional groups.
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~1700-1740 cm⁻¹: Strong absorption due to the symmetric and asymmetric C=O stretching of the imide group.[10][11]
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~3100 cm⁻¹: C-H stretching of the vinyl group in the maleimide ring.
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~830 cm⁻¹ and ~696 cm⁻¹: C=C stretching and C-H out-of-plane bending in the maleimide ring, respectively.[11]
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2850-3000 cm⁻¹: C-H stretching of the aliphatic butyl group.[12]
Mass Spectrometry (MS)
In mass spectrometry, N-Butylmaleimide will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 153). The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for N-alkyl imides involve cleavage of the alkyl chain. For N-Butylmaleimide, characteristic fragments would arise from the loss of alkyl fragments from the butyl group.[13][14]
Synthesis of N-Butylmaleimide
N-Butylmaleimide is typically synthesized in a two-step process from readily available starting materials: maleic anhydride and n-butylamine.[10][15]
Synthesis Workflow
Caption: Synthesis workflow for N-Butylmaleimide.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[10]
Step 1: Formation of N-Butylmaleamic Acid
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In a suitable reaction vessel, dissolve maleic anhydride in a minimal amount of a suitable solvent, such as glacial acetic acid.
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Slowly add an equimolar amount of n-butylamine to the solution while stirring. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.
-
Continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure complete formation of the N-butylmaleamic acid intermediate. This intermediate may precipitate from the solution.
Step 2: Cyclodehydration to N-Butylmaleimide
-
To the reaction mixture containing N-butylmaleamic acid, add a dehydrating agent, typically acetic anhydride, and a catalyst, such as anhydrous sodium acetate.
-
Heat the mixture with stirring to a temperature of 85-90 °C for approximately 30 minutes.
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After cooling, the reaction mixture is poured into water to precipitate the crude N-Butylmaleimide.
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The crude product is then purified, typically by extraction with an organic solvent (e.g., dichloromethane) followed by removal of the solvent under reduced pressure. Further purification can be achieved by chromatography if necessary.
Chemical Reactivity and Mechanisms
The reactivity of N-Butylmaleimide is dominated by the electrophilic nature of its carbon-carbon double bond.
Michael Addition with Thiols
The most significant reaction of N-Butylmaleimide in the context of bioconjugation is the Michael addition of a thiol. This reaction is highly specific for thiols under physiological conditions (pH 6.5-7.5), proceeding rapidly to form a stable thioether bond.[4]
Caption: Free-radical polymerization of N-Butylmaleimide.
The resulting poly(N-butylmaleimide) and its copolymers often exhibit high glass transition temperatures and good thermal stability, making them suitable for applications as engineering plastics and in microelectronics. [16]
Applications in Drug Development and Materials Science
The unique reactivity of N-Butylmaleimide has led to its adoption in several high-value applications.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, N-Butylmaleimide and other N-substituted maleimides are critical components of linkers used to attach potent cytotoxic drugs to monoclonal antibodies. [17]The antibody specifically targets a tumor-associated antigen, delivering the cytotoxic payload directly to the cancer cells. The maleimide end of the linker reacts with a cysteine residue on the antibody to form a stable covalent bond. []
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